4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid
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Overview
Description
“4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid” is a compound with the IUPAC name 4-methyl-2-[(2-phenylethyl)amino]-5-pyrimidinecarboxylic acid . It has a molecular weight of 257.29 .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid” can be represented by the InChI code: 1S/C14H15N3O2/c1-10-12(13(18)19)9-16-14(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19)(H,15,16,17) .Chemical Reactions Analysis
Pyrimidines, including “4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can participate in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Antimicrobial Applications
Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial .
Antimalarial Applications
The pyrimidine scaffold has also been used in the development of antimalarial drugs .
Antiviral Applications
Pyrimidine-based compounds have been used in the development of antiviral drugs .
Anticancer Applications
Pyrimidine derivatives have been used in the development of anticancer drugs .
Antileishmanial Applications
The pyrimidine scaffold has been used in the development of antileishmanial drugs .
Anti-inflammatory Applications
Pyrimidine-based compounds have been used in the development of anti-inflammatory drugs .
Analgesic Applications
The pyrimidine scaffold has been used in the development of analgesic drugs .
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this compound belongs, are known to have a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis .
Mode of Action
It’s worth noting that pyrimidines often work by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways, often related to inflammation and immune response .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, suggesting that they may have diverse molecular and cellular impacts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-anilino-4-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-10(11(16)17)7-13-12(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUZUVPKPJDREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(phenylamino)pyrimidine-5-carboxylic acid |
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